molecular formula C13H13N3O2 B1606377 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole CAS No. 255865-29-3

6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

Cat. No.: B1606377
CAS No.: 255865-29-3
M. Wt: 243.26 g/mol
InChI Key: XUEPYELDAHBGCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole involves several steps, typically starting with the preparation of the carbazole core. The synthetic route often includes the following steps:

    Formation of the Carbazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the carbazole structure.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving suitable reagents and conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-17-16-10-5-3-2-4-8(10)12-11(16)7-6-9-13(12)15-18-14-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEPYELDAHBGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(CCCC2)C3=C1C=CC4=NON=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352456
Record name 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255865-29-3
Record name 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Reactant of Route 2
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Reactant of Route 3
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Reactant of Route 4
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Reactant of Route 5
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Reactant of Route 6
Reactant of Route 6
6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

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